molecular formula C13H10ClNO3 B14004550 Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]- CAS No. 5442-44-4

Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]-

Cat. No.: B14004550
CAS No.: 5442-44-4
M. Wt: 263.67 g/mol
InChI Key: NQKCYXDZXDGEOV-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]- is an organic compound with the molecular formula C12H8ClNO3. It is a derivative of benzene, featuring a chlorine atom and a nitrophenylmethoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]- typically involves the reaction of 1-chloro-4-nitrobenzene with 4-nitrophenylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction conditions include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

    Substitution: Formation of 1-hydroxy-4-[(4-nitrophenyl)methoxy]benzene.

    Reduction: Formation of 1-chloro-4-[(4-aminophenyl)methoxy]benzene.

    Oxidation: Formation of 1-chloro-4-[(4-carboxyphenyl)methoxy]benzene.

Scientific Research Applications

Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-chloro-4-nitro-: Similar structure but lacks the methoxy group.

    Benzene, 1-chloro-4-methoxy-: Similar structure but lacks the nitro group.

Uniqueness

Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]- is unique due to the presence of both the chlorine atom and the nitrophenylmethoxy group, which confer distinct chemical and biological properties

Properties

CAS No.

5442-44-4

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

IUPAC Name

1-[(4-chlorophenoxy)methyl]-4-nitrobenzene

InChI

InChI=1S/C13H10ClNO3/c14-11-3-7-13(8-4-11)18-9-10-1-5-12(6-2-10)15(16)17/h1-8H,9H2

InChI Key

NQKCYXDZXDGEOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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